![molecular formula C14H21N3O2S B2820711 N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide CAS No. 552309-35-0](/img/structure/B2820711.png)
N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide
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Description
N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is known for its unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study explored the synthesis of various pyrimidinones and oxazinones, focusing on their antimicrobial properties. This research is significant as it highlights the potential use of these compounds, including N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide, in developing new antimicrobial agents (Hossan et al., 2012).
Anticancer and Antitumor Applications
- Research on the synthesis of acyclonucleoside hydroxamic acids, which includes compounds related to N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide, indicates potential applications in anticancer treatments. These compounds were investigated for their ability to inhibit ribonucleotide reductase, a key enzyme in cancer cell proliferation (Farr et al., 1989).
Synthesis and Biological Activities
- Another study focused on the synthesis of 5-deaza analogues of aminopterin and folic acid, which are structurally related to N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide. These compounds showed significant anticancer activity in both in vitro and in vivo models, suggesting the potential for similar applications of N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide (Su et al., 1986).
Corrosion Inhibition
- A study on the synthesis and evaluation of various acetamide derivatives, including those structurally similar to N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide, revealed their potential as corrosion inhibitors. This application is crucial in industrial and engineering fields to protect materials from corrosion (Yıldırım & Cetin, 2008).
Microtubule Targeting in Cancer Therapy
- Research on molecules based on pyrrolo[2,3-d]pyrimidine and cyclopenta[d]pyrimidine scaffolds, which are chemically similar to N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide, highlights their potential as microtubule targeting agents in cancer therapy. These compounds exhibited potent antiproliferative activities and could overcome drug resistance, pointing towards the therapeutic potential of related compounds (Gangjee et al., 2010).
properties
IUPAC Name |
N-cyclopentyl-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-3-11-9(2)15-14(17-13(11)19)20-8-12(18)16-10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIABAIUOTVPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Cyclopentyl-2-(5-ethyl-4-hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-acetamide |
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